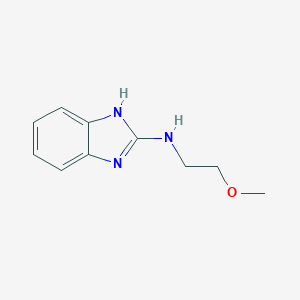

N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-14-7-6-11-10-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUYRTRJDHAFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine typically involves the reaction of 2-aminobenzimidazole with 2-methoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives of the compound.

Substitution: Substituted benzodiazoles with different functional groups.

Scientific Research Applications

Chemistry: N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules and as a precursor for the preparation of various derivatives.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine: The compound is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Solubility and Reactivity: The methoxyethyl group in the target compound likely enhances water solubility compared to hydrophobic substituents like phenylethyl () or bromo/aminopyrimidinyl groups (). Unsubstituted analogs (e.g., Compound 1) exhibit higher melting points (180–182°C), suggesting stronger intermolecular hydrogen bonding .

Biological Activity: Anti-parasitic activity is observed in Compound 8 (anti-Leishmania), likely due to the methoxyphenyl group enhancing target binding . BPBA’s bis-benzodiazole structure enables selective G-quadruplex binding, a feature absent in mono-substituted derivatives like the target compound .

Synthetic Complexity: Introducing bromo or aminopyrimidinyl groups (as in ) requires multi-step synthesis, reducing practicality compared to simpler N-alkylated derivatives. The discontinued status of the target compound () may reflect challenges in optimizing yield or purity.

Physicochemical and Spectroscopic Trends

- IR Spectroscopy : Primary and secondary amine stretches (3429–3371 cm⁻¹ in Compound 1 ) are consistent across benzodiazole derivatives. Methoxyethyl groups would introduce C-O stretches near 1100–1250 cm⁻¹.

- NMR : Aromatic protons in benzodiazole cores resonate between δ 6.36–7.11 ppm (), while methoxyethyl protons typically appear as singlets near δ 3.3–3.5 ppm.

Biological Activity

N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzodiazole core, which is known for its pharmacological properties. The methoxyethyl substituent enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Benzodiazole derivatives have been shown to exhibit significant antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis and function.

- Anticancer Properties : Research has demonstrated that benzodiazole derivatives can act as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that benzodiazole derivatives may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of related benzodiazole compounds found that they exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, with notable efficacy against Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 15 | Staphylococcus aureus |

| B | 30 | Escherichia coli |

| C | 20 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested against the HepG2 liver cancer cell line, showing significant growth inhibition.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 12 | Topoisomerase inhibition |

| MCF7 | 15 | Induction of apoptosis |

| A549 | 10 | Cell cycle arrest at G2/M phase |

Case Study 1: Anticancer Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzodiazole derivatives, including this compound. The study found that this compound demonstrated potent anticancer activity with an IC50 value comparable to established chemotherapeutics. The mechanism was linked to its ability to bind to DNA and inhibit topoisomerase I activity.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial potential of various benzodiazole derivatives. This compound was included in the screening process and showed promising results against multiple pathogens. The findings suggested that modifications on the benzodiazole ring could enhance its antibacterial properties.

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via oxidative cyclodesulfurization of monothioureas. Evidence from analogous benzothiazole/benzoxazole derivatives (e.g., N-phenyl-1,3-benzoxazol-2-amine) suggests that iodine (I₂) is a cost-effective and environmentally friendly desulfurization agent compared to traditional reagents like HgO or hypervalent iodine(III) compounds. Key parameters include:

- Reagent stoichiometry : Maintain a 1:1 molar ratio of isothiocyanate and aminophenol precursors.

- Reaction time : Optimize between 6–12 hours under reflux conditions (e.g., CHCl₃ or EtOH solvent) .

- Work-up : Precipitate the product using ethanol/water mixtures and purify via recrystallization .

- Yield optimization : Use catalytic acetic acid to accelerate cyclization and reduce side reactions .

Q. How can the molecular structure of This compound be experimentally validated?

- Techniques :

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., triclinic P1 space group observed in benzothiazole analogs) .

- NMR spectroscopy : Confirm substitution patterns via ¹H/¹³C NMR (e.g., δ ~3.3 ppm for methoxyethyl protons) .

- IR spectroscopy : Identify characteristic bands (e.g., N–H stretching at ~3178 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of This compound?

- Approach :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to calculate ionization potentials, electron affinities, and frontier molecular orbitals. This method achieves <3 kcal/mol error in thermochemical properties .

- Molecular docking : Screen against biological targets (e.g., G-quadruplex RNA/DNA) using in silico libraries. BPBA, a benzodiazol-2-amine derivative, demonstrated high affinity for TERRA G4 structures via virtual screening .

Q. What strategies resolve contradictions in reported biological activities of benzodiazol-2-amine derivatives?

- Case Study : Conflicting data on antiproliferative vs. antimicrobial activities may arise from assay conditions (e.g., cell line specificity, compound solubility).

- Experimental design :

Standardize bioactivity assays (e.g., MTT for cytotoxicity, microdilution for antimicrobial testing).

Validate target engagement via SPR or ITC to confirm binding constants .

Compare SAR trends: Substituents on the methoxyethyl group may modulate selectivity (e.g., fluoro-substituted analogs show enhanced membrane penetration) .

Q. How do intermolecular interactions influence the crystallographic packing of This compound?

- Analysis :

- Hydrogen bonding : In benzothiazole analogs, N–H⋯N bonds form dimeric structures, while C–H⋯O/S interactions stabilize ribbon-like packing .

- Van der Waals forces : Adamantyl or bulky substituents introduce gauche conformations, affecting solubility and melting points .

- Practical implications : Adjust crystallization solvents (e.g., EtOH vs. hexane) to control polymorphism .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.